REACTION_CXSMILES
|
C([N:3](CC)CC)C.[CH3:8][C:9](C)([CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1)[C:10](O)=O.ClC(OCC)=O.[N-]=[N+]=[N-].[Na+]>O.CC(C)=O>[CH3:8][C:9]([NH2:3])([CH3:10])[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1 |f:3.4|
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(CC1=CC=C(C=C1)OC)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred 45 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The intermediate acyl azide was then extracted into toluene (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
TEMPERATURE
|
Details
|
heated at 100° C. until the evolution of nitrogen
|
Type
|
CUSTOM
|
Details
|
(~45 min)
|
Type
|
CUSTOM
|
Details
|
The toluene was removed under vacuum
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated at 100° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The excess benzyl alcohol was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The resulting benzyl carbamate was dissolved in absolute ethanol (200 mL)
|
Type
|
WAIT
|
Details
|
hydrogen for 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow oil
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1=CC=C(C=C1)OC)(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |